molecular formula C18H17N3O3S B12887082 Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- CAS No. 494189-46-7

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

Cat. No.: B12887082
CAS No.: 494189-46-7
M. Wt: 355.4 g/mol
InChI Key: KJKUQZFRFWVBFM-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-" is a benzenesulfonamide derivative featuring a 3-methyl-1-phenylpyrazole moiety substituted at the 4-position of the benzene ring with an acetyl group. Its structural framework combines a sulfonamide group, known for its role in carbonic anhydrase inhibition and medicinal chemistry applications, with a pyrazole ring system that enhances molecular diversity and binding interactions .

Properties

CAS No.

494189-46-7

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3

InChI Key

KJKUQZFRFWVBFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis

The pyrazole moiety, 3-methyl-1-phenyl-1H-pyrazol-5-yl, is commonly synthesized via condensation of a 1,3-diketone with phenylhydrazine derivatives under reflux conditions in anhydrous protic solvents such as absolute ethanol or acetic acid. This step often yields a mixture of pyrazole isomers, which can be separated by recrystallization or chromatography.

Typical reaction conditions:

Step Reagents & Conditions Outcome
1 1,3-diketone + phenylhydrazine hydrochloride Pyrazole ring formation
2 Reflux in ethanol or acetic acid (10-24 hrs) Mixture of pyrazole isomers
3 Recrystallization/Chromatography Isolation of desired pyrazole

This method is well-documented in patent literature and research articles, emphasizing the importance of solvent choice and reaction time to maximize yield and purity.

Sulfonamide Formation

The sulfonamide linkage is formed by reacting the pyrazole amine derivative with a benzenesulfonyl chloride bearing a 4-acetyl substituent. This nucleophilic substitution typically occurs under mild conditions, often in the presence of a base such as triethylamine or pyridine (though pyridine is avoided in industrial processes due to toxicity concerns).

General reaction scheme:

$$
\text{Pyrazolyl amine} + \text{4-acetylbenzenesulfonyl chloride} \rightarrow \text{Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-}
$$

Typical conditions:

Parameter Details
Solvent Dichloromethane, THF, or other aprotic solvents
Base Triethylamine or other organic bases
Temperature 0–25 °C (room temperature)
Reaction time 2–6 hours
Purification Recrystallization or chromatography

Industrial scale synthesis optimizes these parameters to improve yield and purity, often employing automated control of temperature and reactant feed rates.

Alternative Synthetic Routes and Improvements

  • Some patents describe the use of Lawesson’s reagent for cyclization steps in related pyrazolyl sulfonamide derivatives, enhancing reaction efficiency.
  • Avoidance of toxic solvents like pyridine is a key consideration in industrial processes, with alternatives such as methanesulfonic acid or other less hazardous solvents being explored.
  • The use of protecting groups (e.g., 9-fluorenylmethyl carbamate) on amino functionalities during intermediate steps can improve selectivity and yield.

Research Findings and Optimization Data

Yield and Purity

  • Reported yields for pyrazole formation range from 60% to 85%, depending on reaction conditions and purification methods.
  • Sulfonamide coupling typically achieves yields above 75% with high purity (>95%) after recrystallization.

Structural Confirmation

  • Crystallographic studies confirm the planar geometry of the pyrazole and benzenesulfonamide rings, with hydrogen bonding interactions stabilizing the molecular conformation.
  • Spectroscopic methods (NMR, IR, MS) are routinely used to verify the structure and purity of the final compound.

Process Parameters Impact

Parameter Effect on Synthesis
Solvent choice Influences solubility and reaction rate
Temperature Higher temps can increase rate but risk side reactions
Reaction time Longer times improve conversion but may reduce selectivity
Base type Affects reaction efficiency and byproduct formation

Optimization studies recommend mild temperatures and controlled addition of reagents to maximize yield and minimize impurities.

Summary Table of Preparation Methods

Step Method/Conditions Key Notes Reference
Pyrazole synthesis 1,3-diketone + phenylhydrazine, reflux in ethanol/acetic acid, 10-24 h Mixture of isomers, purified by recrystallization
Sulfonamide coupling Pyrazolyl amine + 4-acetylbenzenesulfonyl chloride, base (triethylamine), RT, 2-6 h Avoid pyridine industrially; purification by recrystallization
Cyclization (optional) Use of Lawesson’s reagent for related intermediates Enhances ring closure efficiency
Protection strategies Use of amino-protecting groups (e.g., Fmoc) Improves selectivity in multi-step synthesis

Chemical Reactions Analysis

Reactivity at the Acetyl Group

The acetyl moiety undergoes characteristic ketone reactions:

Reaction TypeConditionsProductReference
Hydrolysis Acidic or basic aqueous media4-Carboxybenzenesulfonamide derivative
Nucleophilic addition Grignard reagents or organolithium compoundsSecondary alcohol derivatives

Example :
Hydrolysis with H2SO4\text{H}_2\text{SO}_4 (50%) at reflux yields 4-(carboxy)benzenesulfonamide analogs, which are precursors for further functionalization .

Sulfonamide Group Reactivity

The sulfonamide nitrogen participates in alkylation and acylation:

Reaction TypeReagentsProductNotes
Alkylation Dimethyl sulfate (DMS)N-methylsulfonamide derivativesRequires alkaline conditions
Acylation Acetyl chloride/ anhydridesN-acylsulfonamide derivativesCatalyzed by pyridine

Mechanistic Insight :
Alkylation of the sulfonamide nitrogen under basic conditions (e.g., NaOH/EtOH) generates methylated products, altering solubility and biological activity .

Pyrazole Ring Modifications

The pyrazole moiety undergoes electrophilic substitution and coordination:

Electrophilic Aromatic Substitution

PositionReagentProductYield
C-4Nitration (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4)Nitropyrazole-sulfonamide hybrid~65%
C-3Halogenation (Br2\text{Br}_2)Brominated derivative~70%

Coordination Chemistry

The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes, enhancing antimicrobial activity .

Functionalization via Diazotization-Coupling

The compound’s aryl groups enable diazo-coupling reactions:

Diazonium SourceCoupling PartnerProduct StructureApplication
Sulfathiazole Pyrazolone derivativesHydrazone-linked sulfonamidesCorrosion inhibition

Procedure :
Diazotization of sulfathiazole followed by coupling with 3-methyl-1-phenyl-5-pyrazolone in ethanol/water yields hydrazone derivatives with enhanced bioactivity .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Derivative TypeBiological ActivityIC₅₀ (µM)Reference
N-methylsulfonamide Cyclooxygenase (COX) inhibition12.4
Acetyl-hydrolyzed Antibacterial (S. aureus)8.2

Key Finding :
N-methylation improves COX-2 selectivity by 3-fold compared to the parent compound .

Stability and Degradation

The compound degrades under harsh conditions:

ConditionDegradation PathwayHalf-Life
UV light (254 nm)Pyrazole ring cleavage48 h
Strong base (pH 12)Sulfonamide hydrolysis2 h

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of benzenesulfonamide exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that compounds bearing the benzenesulfonamide moiety showed superior activity compared to their analogs without this structure. Specifically, N-methylated derivatives displayed enhanced potency in anti-inflammatory assays .

Antimicrobial Activity

Benzenesulfonamide derivatives have also been evaluated for their antimicrobial properties. The presence of the pyrazole ring is believed to contribute to the antimicrobial efficacy, making these compounds potential candidates for treating infections .

Case Studies

  • Inflammation Model Studies : In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced edema and pain responses compared to control groups. This suggests a promising application in treating inflammatory diseases such as arthritis.
  • Antimicrobial Efficacy Assessment : In vitro tests against various bacterial strains indicated that benzenesulfonamide derivatives exhibited inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions them as potential alternatives in antibiotic therapy, especially against resistant strains .

Mechanism of Action

The mechanism of action of 4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation . The molecular pathways involved often include the modulation of signaling cascades and the regulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenesulfonamide derivatives, focusing on substituent effects, physicochemical properties, and bioactivities.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Features Bioactivity/Properties Reference
Target Compound :
4-Acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
- 4-Acetyl group
- 3-Methyl-1-phenylpyrazole
- Electron-withdrawing acetyl group enhances polarity.
- Pyrazole ring provides rigidity and π-π stacking potential.
Limited data; analogs show carbonic anhydrase inhibition and cytotoxicity.
Analog 1 :
4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide
- No acetyl group
- Unsubstituted benzenesulfonamide
- Simpler structure with reduced steric hindrance.
- Higher solubility in polar solvents.
Studied crystallographically; lacks acetyl-related electronic effects.
Analog 2 :
4-Chloro-N-[5-chloro-2-(pyrazolylmethyl)phenyl]benzenesulfonamide
- 4-Chloro substituent
- Dichlorophenylpyrazole
- Chlorine atoms increase lipophilicity and electronegativity.
- Potential for halogen bonding.
Enhanced membrane permeability; used in antimicrobial studies.
Analog 3 :
4-Hydroxy-N-methylbenzenesulfonamide
- 4-Hydroxy group
- N-Methyl substitution
- Hydroxyl group enables hydrogen bonding.
- Methylation reduces acidity of sulfonamide.
Lower enzyme inhibition efficacy compared to acetylated analogs.
Analog 4 :
4-(4-Ethyl-3-octadecylpyrazolyl)benzenesulfonic acid
- Long aliphatic chain (C18)
- Ethyl and sulfonic acid groups
- Extreme lipophilicity due to octadecyl chain.
- Sulfonic acid increases water solubility.
Used in surfactant applications; structurally distinct from sulfonamides.

Key Findings :

Substituent Effects :

  • The 4-acetyl group in the target compound introduces moderate polarity compared to chloro (lipophilic) or hydroxy (polar) substituents in analogs . This may optimize solubility for biological applications.
  • Pyrazole modifications : The 3-methyl-1-phenylpyrazole moiety is conserved in several analogs, but substituents like chlorine or hydroxy groups alter steric and electronic profiles, affecting target binding .

Bioactivity Trends :

  • Compounds with electron-withdrawing groups (e.g., acetyl, chloro) show enhanced enzyme inhibition due to increased sulfonamide acidity, critical for interactions with catalytic zinc in carbonic anhydrases .
  • Lipophilic analogs (e.g., octadecyl chain in Analog 4) prioritize membrane permeability but sacrifice aqueous solubility, limiting therapeutic utility .

Structural Insights :

  • Crystallographic studies using SHELXL and ORTEP tools confirm the planar geometry of the benzenesulfonamide core and pyrazole ring, with substituents influencing packing efficiency and hydrogen-bonding networks .

Biological Activity

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides and pyrazolones. Its chemical structure can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 304.37 g/mol

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of benzenesulfonamide derivatives, including the target compound. For instance, a study demonstrated that related pyrazolone derivatives exhibited notable anti-inflammatory effects in vivo, with compounds showing up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time intervals . The structure-activity relationship (SAR) analyses indicated that the presence of acidic functional groups significantly enhances anti-inflammatory activity .

2. Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been evaluated against various pathogens. A study reported that certain derivatives demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL for S. aureus and 6.72 mg/mL for E. coli . This suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

3. Antileishmanial Activity

Research has also focused on the antileishmanial properties of benzenesulfonamide derivatives. The compound was tested against Leishmania infantum and Leishmania amazonensis, showing promising results with IC50_{50} values of approximately 0.059 mM and 0.065 mM, respectively . These findings position it as a viable candidate for further exploration in leishmaniasis treatment.

Case Study: In Vivo Anti-inflammatory Evaluation

A detailed evaluation was conducted using an isolated rat heart model to assess the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that specific derivatives significantly reduced perfusion pressure compared to controls, suggesting cardiovascular implications .

CompoundDose (nM)Effect on Perfusion Pressure (%)
Control--
Benzenesulfonamide0.001Decreased
Compound 20.001Decreased
Compound 30.001Decreased
Compound 40.001Decreased

This table summarizes the effects observed during the study, indicating a consistent trend towards reduced perfusion pressure across tested compounds.

Structure-Activity Relationship (SAR)

The SAR analysis revealed critical insights into how structural modifications influence biological activity:

  • Presence of Acidic Groups : Compounds with carboxylic or enolic groups exhibited enhanced anti-inflammatory effects.
  • Substituents on Pyrazolone Ring : Variations in substituents at different positions on the pyrazolone ring affected both anti-inflammatory and antimicrobial activities.

Q & A

Q. What are the key synthetic routes for preparing 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide?

The compound can be synthesized via a multi-step approach, starting with the reaction of an N-protected piperazine derivative with phenyl hydrazine to form a hydrazone intermediate, followed by cyclization to yield the pyrazole core. Subsequent deprotection and sulfonylation with 4-acetylbenzenesulfonyl chloride would afford the target compound. Optimization of solvent systems (e.g., polar aprotic solvents like DMF) and temperature control during cyclization are critical to minimizing side products .

Q. How can the purity and structural integrity of this compound be validated?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, characteristic signals in ¹H NMR include a singlet for the acetyl group (~δ 2.60 ppm) and aromatic protons in the pyrazole and sulfonamide moieties (δ 7.0–8.2 ppm). HRMS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₃N₃O₃S: 339.0679) .

Q. What safety precautions are recommended for handling this sulfonamide derivative?

While specific toxicity data for this compound is limited, general sulfonamide handling guidelines apply: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Storage should be in a cool, dry environment, away from oxidizing agents. Refer to GB/T 16483 and GB/T 17519 standards for hazard classification .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and torsional conformations. For example, the pyrazole ring’s planarity and sulfonamide group geometry can be validated. Data collection at low temperatures (e.g., 100 K) improves resolution, and ORTEP-3 can visualize anisotropic displacement parameters .

Q. What methodologies are suitable for evaluating its enzyme inhibition potential (e.g., carbonic anhydrase)?

Enzyme inhibition assays using recombinant human carbonic anhydrase isoforms (CA I/II) are standard. A stopped-flow CO₂ hydration assay (pH 7.5, 20°C) measures catalytic activity. Dose-response curves (IC₅₀) and Lineweaver-Burk plots can determine inhibition mode (competitive/uncompetitive). Structural analogs with trifluoromethyl groups show enhanced binding affinity due to hydrophobic interactions .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) impact bioactivity?

Comparative studies of derivatives (e.g., 4-fluoro or 4-methoxy substitutions) reveal structure-activity relationships. For instance, electron-withdrawing groups (e.g., CF₃) on the pyrazole enhance metabolic stability but may reduce solubility. Molecular docking (AutoDock Vina) and MD simulations can predict binding modes to targets like acetylcholinesterase .

Q. What strategies mitigate challenges in aqueous solubility for in vitro assays?

Co-solvent systems (e.g., DMSO/PBS mixtures) or formulation with cyclodextrins improve solubility. Alternatively, sodium salt formation (as seen in sulfonate analogs) enhances hydrophilicity. Dynamic light scattering (DLS) monitors aggregation in solution .

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